5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGLLNFLRDGROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397436 | |
| Record name | 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-21-7 | |
| Record name | 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.
Scientific Research Applications
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde with analogous benzaldehyde derivatives, focusing on substituent effects, synthetic yields, photophysical properties, and biological activity.
Substituent Position and Electronic Effects
Key Compounds for Comparison:
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (12b)
- Substituents: Hydroxyl (-OH) at position 2, 2-fluorobenzyloxy at position 5.
- Molecular Weight: 244.1 g/mol ([M+H]⁺ = 245.1).
- Yield: 48.8%.
- Difference : The hydroxyl group at position 2 increases polarity but reduces thermal stability compared to the chlorine-substituted target compound.
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde Substituents: Chlorine at position 5, 3-fluorobenzyloxy at position 2. CAS: 667437-25-4.
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
- Substituents: Bromine at positions 3 and 5, 2-fluorobenzyloxy at position 2.
- CAS: 792945-75-6.
- Difference : Bromine’s larger atomic radius enhances π-π stacking in solid-state luminescence but increases molecular weight (393.99 g/mol).
5-Chloro-2-fluorobenzaldehyde Substituents: Chlorine at position 5, fluorine at position 2. Molecular Weight: 158.56 g/mol.
Photophysical Properties
Zinc complexes of halogenated benzaldehydes exhibit enhanced photoluminescence (PL) quantum yields (QY) in solid states. For example:
- Zinc complexes with 5-chloro-2-(N-tosylamino)benzaldehyde showed PL QY values of 11.34–48.3% in solids, attributed to tetrahedral coordination geometry and halogen-mediated charge transfer .
Thermal Stability
- Zinc complexes of related benzaldehydes demonstrated thermal stability up to 290°C (TGA data) .
- The target compound’s benzyloxy group may lower decomposition onset temperatures slightly compared to non-ether analogs.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|
| This compound | C₁₄H₁₀ClFO₂ | 276.68 | Cl (5), 2-fluorobenzyloxy (2) | High polarity, potential for coordination |
| 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (12b) | C₁₄H₁₁FO₃ | 244.1 | OH (2), 2-fluorobenzyloxy (5) | Higher solubility, lower thermal stability |
| 5-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Cl (5), F (2) | Volatile, simple structure |
Biological Activity
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with a chlorinated and fluorinated aromatic group. Its chemical structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 270.69 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Interaction : It interacts with specific receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
- Antioxidant Activity : The presence of halogen atoms may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anticancer Potential
Studies have explored the compound's anticancer effects, particularly in relation to breast cancer cell lines. The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound shows promise in reducing inflammation markers in various cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various substituted benzaldehydes, this compound was found to exhibit significant inhibition of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several benzaldehyde derivatives on MCF-7 breast cancer cells. Results indicated that this compound reduced cell viability by 50% at a concentration of 25 µM, demonstrating its potential as an anticancer agent.
Study 3: Anti-inflammatory Mechanism
In an examination of anti-inflammatory agents, this compound was tested on LPS-stimulated macrophages. Results showed a significant reduction in TNF-alpha production, indicating its role in modulating inflammatory responses.
Q & A
Basic Question: What are common synthetic routes for preparing 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or etherification reaction. A standard approach includes:
Formation of the benzyloxy intermediate : Reacting 2-fluorobenzyl alcohol with 5-chloro-2-hydroxybenzaldehyde under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage .
Oxidation (if required) : If starting from a precursor like a benzyl alcohol, oxidation using PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) ensures aldehyde formation .
Key Considerations : Reaction temperature (often 60–80°C) and anhydrous conditions are critical to avoid hydrolysis of intermediates.
Advanced Question: How can conflicting NMR data for this compound be resolved during structural validation?
Methodological Answer:
Discrepancies in NMR signals (e.g., aromatic proton splitting or aldehyde proton shifts) may arise due to:
- Solvent effects : Deuterated solvents like CDCl₃ vs. DMSO-d₆ can alter chemical shifts .
- Dynamic exchange processes : Rotameric equilibria in the benzyloxy group may broaden signals.
Resolution Strategies : - Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
- Compare experimental data with computational predictions (DFT calculations) for verification .
Basic Question: What are the primary applications of this compound in academic research?
Methodological Answer:
- Medicinal Chemistry : Serves as an intermediate for synthesizing fluorinated drug candidates targeting enzymes or receptors (e.g., kinase inhibitors) .
- Proteomics : The aldehyde group enables covalent modification of lysine residues in proteins for activity studies .
- Material Science : Used in designing fluorinated polymers with tailored electronic properties .
Advanced Question: How do substituent positions (e.g., Cl, F) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl at position 5 and F at position 2′ reduce electron density on the benzene ring, directing electrophilic substitution to para positions .
- Steric Hindrance : The 2-fluorobenzyl group may hinder coupling reactions (e.g., Suzuki-Miyaura) at adjacent positions.
Experimental Optimization : - Use PdCl₂(dppf) catalysts for improved steric tolerance .
- Adjust reaction time (12–24 hrs) and temperature (80–100°C) to balance yield and regioselectivity .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.0 ppm) and aldehyde proton (δ ~10 ppm) .
- HRMS : Validates molecular weight (calc. for C₁₄H₉ClFO₂: 264.02 g/mol) .
Advanced Question: How can contradictory biological activity data be analyzed across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
- Solubility Issues : Poor aqueous solubility may lead to false negatives.
Resolution Workflow :
Dose-Response Curves : Validate activity across multiple concentrations.
Metabolic Stability Tests : Use liver microsomes to assess compound degradation .
Structural Analog Comparison : Compare with derivatives (e.g., 3-chloro-4-[(2-fluorobenzyl)oxy] analogs) to identify SAR trends .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential aldehyde vapor irritation.
- Spill Management : Neutralize with sodium bisulfite and absorb with inert material .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
